molecular formula C22H19NO2 B145750 Diphenylmethylene-Glycine benzyl ester CAS No. 81477-91-0

Diphenylmethylene-Glycine benzyl ester

Cat. No. B145750
CAS RN: 81477-91-0
M. Wt: 329.4 g/mol
InChI Key: KFNIDRLZPBRDNJ-UHFFFAOYSA-N
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Description

Structural Reassignment and Synthesis of Diphenylmethylene-Glycine Ester Derivatives

Description of Diphenylmethylene-Glycine Ester Derivatives Diphenylmethylene-glycine ester derivatives are a class of compounds that have been studied for their unique reactivity and potential applications in organic synthesis. These compounds are characterized by the presence of a diphenylmethylene group attached to a glycine ester moiety. They have been utilized in various chemical reactions, including additions to fullerenes and phase-transfer catalysis, to yield a variety of functionalized products .

Synthesis Analysis The synthesis of N-(diphenylmethylene)glycine alkyl esters has been achieved through microwave-promoted, solvent-free conditions, utilizing phase transfer catalysts such as PEG or quaternary ammonium salts. This method provides an efficient route to obtain these esters in excellent yields . Additionally, ethyl N-(diphenylmethylene)glycinate has been shown to undergo monoalkylations, dialkylations, and Michael additions under solid-liquid phase-transfer catalysis conditions, leading to a range of substituted products .

Molecular Structure Analysis The molecular structure of these compounds has been a subject of reassignment, particularly in the context of their addition reactions to60fullerene. Initially reported structures of methano60fullerenyl iminoesters were corrected to60fullerenyldihydropyrroles after detailed NMR studies, including INADEQUATE NMR on 13C enriched material . This reassignment has significant implications for understanding the mechanistic pathways involved in these reactions.

Chemical Reactions Analysis The chemical reactivity of diphenylmethylene-glycine ester derivatives has been explored in various contexts. For instance, the addition of these esters to60fullerene under Bingel conditions has been studied, leading to the formation of60fullerenyldihydropyrroles. These reactions have been further analyzed to propose new mechanistic details, including reductive ring-opening reactions . Moreover, the enantioselective alkylation of N-(diphenylmethylene)glycinate tert-butyl ester has been reported, showcasing the synthesis of chiral amino acid derivatives using chiral phase-transfer catalysts .

Physical and Chemical Properties Analysis While the physical properties of these compounds are not extensively detailed in the provided papers, their chemical properties, such as reactivity under phase-transfer catalysis and the ability to form complex structures with fullerenes, are well-documented. The structural reassignment based on NMR studies highlights the importance of accurate characterization in understanding the properties of these compounds . Additionally, the synthesis of α-diphenylphosphino-N-(pyrazin-2-yl)glycine and its use as a ligand in nickel-catalyzed ethylene oligomerization demonstrates the versatility of diphenylmethylene-glycine derivatives in catalysis .

Scientific Research Applications

Enantioselective Synthesis and Phase-Transfer Catalysis

  • Enantioselective Alkylation : The compound is used in enantioselective alkylation reactions, particularly in synthesizing amino acid derivatives. For instance, it's employed in the synthesis of (R)-2-(Benzhydrylidenamino)-3-Phenylpropanoic Acid tert-Butyl Ester (Shirakawa et al., 2014).

  • Phase-Transfer Catalysis : Diphenylmethylene-Glycine Benzyl Ester is used in phase-transfer catalysis for asymmetric synthesis of α-amino acids. This involves using polymer-supported chiral ammonium salts and other catalysts for effective enantioselective reactions (Chinchilla et al., 2004).

Chemical Synthesis and Characterization

  • Synthesis of Glycine Derivatives : It is a key component in synthesizing various glycine derivatives, like 3-Triorganostannyl-N-diphenylmethylen-alaninestern. These compounds have interesting structural and reactivity characteristics (Dölling et al., 1999).

  • Characterization of Fullerene Derivatives : Diphenylmethylene-Glycine Benzyl Ester is used in the synthesis of methano[60]fullerenyl amino acid derivatives. These compounds are then characterized through various chemical reactions and NMR experiments (Burley et al., 2002).

Novel Applications in Organic Chemistry

  • Microwave-Promoted Synthesis : This compound is synthesized efficiently under microwave irradiation, demonstrating its utility in advanced organic synthesis techniques (Wang et al., 2009).

  • Cinchonidine Quaternary Ammonium Salt Catalysts : It's used in the preparation of L-phenylalanine with novel cinchonidine quaternary ammonium salt catalysts. This demonstrates its role in innovative asymmetric alkylation reactions (Wang Quan, 2009).

Safety And Hazards

The safety information for Diphenylmethylene-Glycine benzyl ester includes several hazard statements: H302-H315-H319-H335-H412 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and may be harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

benzyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNIDRLZPBRDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472536
Record name Diphenylmethylene-Glycine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylmethylene-Glycine benzyl ester

CAS RN

81477-91-0
Record name Diphenylmethylene-Glycine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JS McMurray, O Khabashesku, JS Birtwistle, W Wang - Tetrahedron Letters, 2000 - Elsevier
To create a novel amino acid incorporating both acidic and aromatic features, trimethyltin azide was used to synthesize l-4-(tetrazol-5-yl)-phenylalanine (Tpa) and the corresponding d,l …
Number of citations: 29 www.sciencedirect.com
B Legrand, LT Maillard - ChemPlusChem, 2021 - Wiley Online Library
Despite their concomitant emergence in the 1990s, γ‐peptide foldamers have not developed as fast as β‐peptide foldamers and to date, only a few γ‐oligomer structures have been …
U Grabowska, A Rizzo, K Farnell… - Journal of Combinatorial …, 2000 - ACS Publications
A scheme combining the preparation of building blocks in solution followed by solid-phase combinatorial chemistry has been developed to side-chain diversify 5-(hydroxymethyl)…
Number of citations: 24 pubs.acs.org
Á Pintér, G Haberhauer - 2008 - Wiley Online Library
A straightforward synthesis of C 3 ‐symmetric oxazole‐containing macrocyclic peptide scaffolds is presented. This type of macrocycles bears three functional groups on the oxazole rings…
SP Allwein, EA Secord, A Martins, JV Mitten… - Synlett, 2004 - thieme-connect.com
A convenient route to 1-aminocyclopropane-1-carboxylic acid (1, ACC) and N-protected derivatives was developed. This route utilizes a bisalkylation of an O-benzyl glycine derived …
Number of citations: 10 www.thieme-connect.com

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